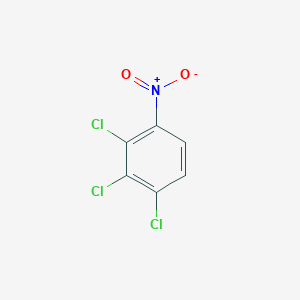

2,3,4-Trichloronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKIECJVXXHLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026202 | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000792 [mmHg] | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17700-09-3, 29595-61-7 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029595617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17700-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339A4728AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

131 to 133 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trichloronitrobenzene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-trichloronitrobenzene (CAS No. 17700-09-3), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, spectral data, synthesis protocols, and significant applications, presenting quantitative data in structured tables and visualizing key processes through diagrams.

Chemical Identity and Structure

This compound, with the molecular formula C₆H₂Cl₃NO₂, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitro group (NO₂) at position 1.[1][3] The IUPAC name for this compound is 1,2,3-trichloro-4-nitrobenzene.[3][4]

Key Identifiers:

-

SMILES String: [O-]--INVALID-LINK--c1ccc(Cl)c(Cl)c1Cl[7][10]

-

Synonyms: 1,2,3-Trichloro-4-nitrobenzene, 2,3,4-Trichloro-1-nitrobenzene[1][8]

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline powder or solid.[1][2][10] It is described as needles or a light yellow fluffy solid.[1][4][10] The compound is insoluble in water but is soluble in solvents like toluene.[1][4][5][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, powder to crystal | [4][9][10] |

| Appearance | White to light yellow to green | [1][9][10] |

| Melting Point | 53-56 °C (127-133 °F) | [1][4][6][7][9][10] |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [10] |

| Density | 1.7193 (Rough Estimate) | [10] |

| Water Solubility | 26.04 mg/L (at 20 °C) | [10] |

| Flash Point | >113 °C (>230 °F) (closed cup) | [6][7][10] |

| Vapor Pressure | 0.000792 mmHg | [4] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 3.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [2][4] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 224.915111 Da | [4] |

| Topological Polar Surface Area | 45.8 Ų | [2][4] |

| Heavy Atom Count | 12 | [2][4] |

| Complexity | 184 | [2][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Various spectroscopic data are available for this compound.[11]

Table 3: Summary of Available Spectral Data

| Technique | Availability / Key Information | Reference |

| ¹H NMR | Spectrum available. Confirms the aromatic protons in the structure. | [4][9][11] |

| ¹³C NMR | Spectrum available. | [4][11] |

| Mass Spectrometry (MS) | GC-MS data available, with major peaks observed. | [4][11] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically using a KBr-Pellet technique. | [4][11] |

| Raman Spectroscopy | Spectrum data has been reported. | [4][11] |

Synthesis, Reactivity, and Experimental Protocols

Synthesis

A modern and efficient method for preparing this compound involves the microchannel nitration of 1,2,3-trichlorobenzene.[12] This process offers high yield, high purity, and improved safety compared to traditional batch methods.[12] The reaction uses a mixture of concentrated nitric acid and concentrated sulfuric acid as the nitrating agent.[12]

This protocol is adapted from the method described in patent CN114805078B.[12]

-

Reagent Preparation:

-

Prepare a mixed acid solution using concentrated nitric acid and concentrated sulfuric acid, typically in a molar ratio of 1:1.0 to 1:6.0.

-

Prepare the organic phase, which consists of 1,2,3-trichlorobenzene. An organic solvent may be used but is not required.

-

-

System Setup:

-

Utilize a microchannel continuous flow reactor equipped with two advection pumps, a preheating module, a reaction module, and a cooling/collection system.

-

-

Reaction Execution:

-

Pump the mixed acid and the 1,2,3-trichlorobenzene separately into the preheating module, bringing them to a temperature of 60-80 °C.

-

Introduce the preheated streams into the reaction module. Typical flow rates are 3.0-20.0 mL/min for the organic phase and 3.0-15.0 mL/min for the mixed acid.

-

Maintain the reaction temperature within the module at 60-80 °C. The residence time for the reaction is typically between 60 and 130 seconds.

-

-

Work-up and Purification:

-

The reactant mixture flows from the reactor into a cooling tank, where the temperature is reduced to 45-75 °C.

-

The cooled mixture is stirred and then allowed to stand for 1-2 hours to allow for phase separation.

-

Separate the organic layer (containing the product) from the inorganic acid layer. The acid can be recycled after water removal.

-

The organic layer containing this compound can be further purified if necessary, though this method yields a high-purity product directly.[12]

-

Caption: Synthesis workflow for this compound via microchannel nitration.

Reactivity

This compound is incompatible with strong bases and strong oxidizing agents.[1][4][10] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx) and chlorides (Cl⁻).[2][10] The compound is probably combustible, but flash point data is limited.[1][2][10]

Analytical Methods

While specific, validated analytical protocols for this compound are not detailed in the provided literature, general methods for analyzing chloronitrobenzenes in various matrices can be applied. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques.[13][14]

-

Sample Preparation:

-

For environmental or biological samples, perform a solvent extraction (e.g., with hexane/acetone or methylene chloride) followed by cleanup using a solid-phase extraction (SPE) or Florisil® column to remove interfering substances.[15]

-

For reaction monitoring, dilute an aliquot of the reaction mixture in a suitable solvent (e.g., toluene).

-

-

Instrumentation:

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, temperature set to ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-300 m/z to cover the molecular ion and expected fragments.

-

-

Quantification:

-

Use an external or internal standard method for accurate quantification. Prepare a calibration curve using certified reference standards of this compound.

-

Applications in Synthesis

This compound is a valuable synthetic intermediate, primarily serving as a starting material in the production of third-generation quinolone antibacterial drugs and certain herbicides.[1][10]

-

Pharmaceuticals: It is a key precursor in the synthesis of drugs such as Lomefloxacin and Ofloxacin, which are broad-spectrum fluoroquinolone antibiotics.[1][10]

-

Agrochemicals: It is used as the starting material for Aclonifen, a compound utilized as a pesticide and herbicide.[1][2][10]

Caption: Role of this compound as a key intermediate in industry.

Safety and Handling

This compound is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[4][7][9] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][7]

Table 4: GHS Hazard Information

| Code(s) | Hazard Statement | Reference |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [4][7] |

| H315 | Causes skin irritation. | [4][7] |

| H319 | Causes serious eye irritation. | [4][7] |

| H335 | May cause respiratory irritation. | [4][7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [4][7][9] |

Recommended Personal Protective Equipment (PPE):

-

Respiratory: N95 dust mask (US) or equivalent.[7]

-

Eyes: Chemical safety goggles or faceshield.[7]

-

Hands: Chemical-resistant gloves.[7]

Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][10] Follow all precautionary statements (P-codes) listed on the safety data sheet (SDS).[7][9]

References

- 1. This compound | 17700-09-3 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. accustandard.com [accustandard.com]

- 7. 1,2,3-Trichloro-4-nitrobenzene 97 17700-09-3 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 17700-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound CAS#: 17700-09-3 [m.chemicalbook.com]

- 11. This compound(17700-09-3) 1H NMR [m.chemicalbook.com]

- 12. CN114805078B - A method for preparing this compound by microchannel nitration reaction - Google Patents [patents.google.com]

- 13. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

2,3,4-Trichloronitrobenzene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3,4-trichloronitrobenzene, a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. This document outlines its chemical and physical properties, synthesis and analytical methodologies, and its role as a precursor in the development of therapeutic agents.

CAS Number: 17700-09-3[1] Molecular Formula: C₆H₂Cl₃NO₂[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 226.44 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or needles | [1][2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | |

| Solubility | Insoluble in water | [2] |

| Vapor Pressure | 0.00256 mmHg at 25°C | |

| Flash Point | >230 °F | |

| Density | 1.7193 g/cm³ (rough estimate) |

Synthesis and Analytical Protocols

Synthesis Protocol: Microchannel Nitration of 1,2,3-Trichlorobenzene

A modern and efficient method for the synthesis of this compound involves the nitration of 1,2,3-trichlorobenzene in a microchannel continuous flow reactor. This method offers high yield, purity, and improved safety compared to traditional batch processes.[3]

Materials:

-

1,2,3-trichlorobenzene

-

Concentrated nitric acid (65-70%)

-

Concentrated sulfuric acid (98%)

-

Microchannel continuous flow reactor with preheating and reaction modules

-

Advection pumps

-

Collecting tank

-

Separatory funnel

Procedure:

-

Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to concentrated nitric acid in a molar ratio typically ranging from 1:1 to 1:3.

-

Set up the microchannel continuous flow reactor system.

-

Use two separate advection pumps to introduce 1,2,3-trichlorobenzene and the mixed acid into the preheating module of the reactor.

-

The preheated reactants then flow into the reaction module, where the nitration reaction occurs. The reaction temperature is typically maintained between 60-80°C with a residence time of 60-180 seconds.[3]

-

The reaction mixture flows from the reactor into a cooled collecting tank.

-

The collected mixture is then transferred to a separatory funnel and allowed to stand for phase separation.

-

The lower acid layer is separated from the upper organic layer containing the product.

-

The organic layer is washed with water and a dilute sodium bicarbonate solution to remove residual acid, followed by a final wash with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield a high-purity product.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and reliable method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent)

-

Autosampler

Reagents and Standards:

-

High-purity this compound standard

-

High-purity solvent for sample dilution (e.g., hexane or dichloromethane)

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MSD Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-300

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., hexane) to achieve a concentration within the calibration range of the instrument.

-

If necessary, filter the sample to remove any particulate matter.

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peak is expected at m/z 225, with characteristic isotopic peaks for the three chlorine atoms.

-

Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.

Role in Drug Development

This compound is a critical starting material in the synthesis of several important pharmaceutical compounds, particularly fluoroquinolone antibiotics such as ofloxacin and lomefloxacin.[2] These antibiotics are widely used to treat a variety of bacterial infections.

Synthetic Pathway to Fluoroquinolones

The synthesis of fluoroquinolones from this compound generally involves a series of nucleophilic aromatic substitution reactions, followed by cyclization and other functional group manipulations. The trichloronitrobenzene core provides the necessary framework for building the quinolone ring system.

References

Spectroscopic Profile of 2,3,4-Trichloronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,4-trichloronitrobenzene (CAS No. 17700-09-3), a chemical intermediate of interest in various fields of chemical synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₂Cl₃NO₂ with a molecular weight of 226.44 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 8.8 | H-5 |

| 7.65 | d | 8.8 | H-6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.1 | C4-NO₂ |

| 134.8 | C2-Cl |

| 132.9 | C6 |

| 129.2 | C1-Cl |

| 128.0 | C3-Cl |

| 126.2 | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1545 | Asymmetric NO₂ stretch |

| 1440 | Symmetric NO₂ stretch |

| 1350 | C-N stretch |

| 880 | C-Cl stretch |

| 820 | C-H out-of-plane bend |

| 780 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 225 | 100 | [M]⁺ (Molecular ion) |

| 227 | 97 | [M+2]⁺ |

| 195 | 58 | [M-NO]⁺ |

| 180 | 25 | [M-NO₂]⁺ |

| 145 | 50 | [C₆H₂Cl₂]⁺ |

| 109 | 43 | [C₆H₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Parameters: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Parameters: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

-

GC Parameters: A small volume of the sample solution (e.g., 1 µL) is injected into the gas chromatograph.

-

Injector: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.

-

Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50-100 °C, hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

-

-

MS Parameters:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-400 amu.

-

Interface Temperature: The GC-MS interface temperature is maintained at around 280-300 °C to prevent condensation of the analyte.

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern for identification.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation and structural confirmation.

Caption: General workflow for spectroscopic analysis.

Physical properties of 2,3,4-Trichloronitrobenzene (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4-trichloronitrobenzene, a chemical intermediate utilized in the synthesis of various compounds. The following sections detail its melting point, boiling point, and solubility, presenting the data in a structured format and outlining general experimental protocols for their determination.

Core Physical Properties

This compound is a solid, light yellow crystalline powder at room temperature.[1][2][3][4] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The table below provides a consolidated summary of these values.

| Physical Property | Value | Source (Reference) |

| Melting Point | 53 - 56 °C | ChemicalBook, Fisher Scientific[2][4] |

| 131 - 133 °F (55 - 56 °C) | NOAA, PubChem (NTP, 1992)[1][5] | |

| 54.0 - 57.0 °C | Tokyo Chemical Industry[6] | |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | ChemicalBook[2][7] |

| Data unavailable | NOAA[5] | |

| Water Solubility | Insoluble | NOAA, ChemicalBook[2][3][5] |

| < 1 mg/mL at 73 °F (22.8 °C) | NOAA, PubChem (NTP, 1992)[1][5] | |

| 26.04 mg/L at 20 °C | ChemicalBook[2][7] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device (e.g., DigiMelt), and capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

Boiling Point Determination (for solids with a known boiling point)

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to avoid decomposition. The reported boiling point is often a predicted value.

-

Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a condenser, a receiving flask, a thermometer, and a vacuum source.

-

Procedure:

-

The solid is placed in the round-bottom flask.

-

The apparatus is assembled for vacuum distillation.

-

The pressure inside the apparatus is reduced to a specific level using the vacuum source.

-

The sample is heated. The temperature at which the liquid boils and the vapor condenses is recorded, along with the pressure.

-

This value can be extrapolated to predict the boiling point at atmospheric pressure.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: A balance, a series of vials or test tubes, a calibrated pipette or syringe, and a vortex mixer or shaker.

-

Procedure (Qualitative):

-

A small, known amount of the solid is added to a known volume of the solvent in a vial.

-

The mixture is agitated at a constant temperature.

-

Observations are made to see if the solid dissolves completely. This can be repeated with different solvents to determine its solubility profile.

-

-

Procedure (Quantitative):

-

A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent and allowing it to equilibrate at a specific temperature.

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solid is measured to determine the concentration of the solute in the saturated solution.

-

Logical Relationship of Physical Properties

The physical state and behavior of this compound are governed by its fundamental physical properties. The following diagram illustrates the relationship between its melting point, boiling point, and solubility.

References

- 1. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17700-09-3 [m.chemicalbook.com]

- 3. This compound | 17700-09-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 17700-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2,3,4-Trichloronitrobenzene from 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,4-trichloronitrobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals, from 1,2,3-trichlorobenzene.[1][2] The core of this process is the electrophilic nitration of the aromatic ring. This document details the underlying chemical principles, including regioselectivity, and presents a putative experimental protocol for a laboratory-scale batch synthesis. Furthermore, it outlines the reaction mechanism, potential isomeric byproducts, and prospective methods for purification. Quantitative data, where available from public sources, is summarized to provide a baseline for process development.

Introduction

This compound is a valuable chemical intermediate, notably utilized in the synthesis of third-generation quinolone antibacterial drugs and the herbicide Aclonifen.[1][2] The primary route to this compound is the nitration of 1,2,3-trichlorobenzene. This transformation, while conceptually straightforward, presents challenges in controlling the regioselectivity and minimizing the formation of undesired isomers. Understanding the directing effects of the existing chloro substituents on the aromatic ring is paramount for optimizing the synthesis of the desired 2,3,4-isomer.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 1,2,3-trichlorobenzene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Figure 1. Generation of the Nitronium Ion

The regioselectivity of the nitration is governed by the three chlorine atoms on the benzene ring. Chlorine is an ortho-, para-directing group due to the resonance stabilization it provides to the intermediate carbocation (arenium ion), despite being deactivating overall due to its inductive electron-withdrawing effect. In the case of 1,2,3-trichlorobenzene, the potential sites for nitration are C4, C5, and C6.

-

Position C4: This position is para to the chlorine at C1 and ortho to the chlorine at C2. This makes it an electronically favorable position for electrophilic attack.

-

Position C5: This position is meta to the chlorines at C1 and C2, and ortho to the chlorine at C3.

-

Position C6: This position is ortho to the chlorine at C1.

The formation of this compound as a major product indicates a strong preference for nitration at the C4 position, likely due to the combined ortho- and para-directing effects of the C1 and C2 chlorine atoms. However, the formation of other isomers, such as 3,4,5-trichloronitrobenzene, has been reported.[3]

Figure 2. Electrophilic Aromatic Substitution Pathway

Experimental Protocol (Putative Batch Process)

While a definitive, publicly available batch protocol for the selective mononitration of 1,2,3-trichlorobenzene is scarce, a plausible procedure can be constructed based on established nitration methodologies and data from related syntheses. The following protocol is a guideline and should be optimized for specific laboratory conditions.

3.1. Materials and Reagents

| Reagent/Material | Grade |

| 1,2,3-Trichlorobenzene | Reagent Grade (≥98%) |

| Concentrated Sulfuric Acid | 95-98% |

| Concentrated Nitric Acid | 65-70% |

| Dichloromethane | Reagent Grade |

| Sodium Bicarbonate | Saturated Aqueous Solution |

| Anhydrous Magnesium Sulfate | Reagent Grade |

| Ice |

3.2. Reaction Setup

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is assembled in a fume hood. The flask should be placed in an ice-water bath to control the reaction temperature.

Figure 3. Experimental Workflow

3.3. Procedure

-

Preparation of the Nitrating Mixture: In the dropping funnel, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5°C) molar excess of concentrated sulfuric acid. A molar ratio of nitric acid to sulfuric acid in the range of 1:1 to 1:6 has been reported in related processes.[3] Allow the mixture to cool to 0-5°C.

-

Nitration Reaction: Charge the three-necked flask with 1,2,3-trichlorobenzene. Cool the flask to 0-5°C using the ice-water bath. Begin to add the cold nitrating mixture dropwise to the stirred 1,2,3-trichlorobenzene. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-10°C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a controlled temperature. Based on patent literature for a continuous process, reaction temperatures can range from 60-80°C with very short reaction times.[3] For a batch process, a lower temperature and longer reaction time would be more appropriate to control the exotherm and improve selectivity. It is recommended to start with a temperature of 20-30°C and monitor the reaction progress by techniques such as TLC or GC.

-

Work-up: Once the reaction is deemed complete, the mixture is carefully poured onto a stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product. The product is then extracted with a suitable organic solvent, such as dichloromethane. The organic layer is separated and washed sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product, which will likely be a mixture of isomers. Separation of the this compound from other isomers can be challenging due to similar physical properties. Fractional distillation under vacuum or fractional crystallization from a suitable solvent system (e.g., ethanol/water or heptane/methanol) are potential purification methods.[4]

Quantitative Data

A Chinese patent describing a microchannel continuous flow process for the nitration of 1,2,3-trichlorobenzene reports high yields and purity. While these results are from a specialized reactor, they provide a benchmark for the potential of this reaction.

| Parameter | Value | Reference |

| Yield | 98.0 - 99.8% | [3] |

| Product Purity | 97.0 - 99.6% | [3] |

| Isomeric Byproducts | 3,4,5-Trichloronitrobenzene (0.4 - 0.7%) | [3] |

| Reaction Temperature | 60 - 80°C | [3] |

| Reaction Time | 60 - 130 seconds | [3] |

| Molar Ratio (HNO₃:H₂SO₄) | 1:1.0 - 1:6.0 | [3] |

Conclusion

The synthesis of this compound from 1,2,3-trichlorobenzene is a feasible and high-yielding process, critical for the production of various important chemicals. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, to ensure selective mononitration and to favor the formation of the desired 2,3,4-isomer. While continuous flow methodologies have shown excellent results, a well-designed batch process can also be effective. Further research into optimizing the batch reaction conditions and developing efficient purification strategies will be beneficial for laboratory and industrial-scale production.

References

An In-depth Technical Guide to the Nitration Mechanism of 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nitration mechanism of 1,2,3-trichlorobenzene, a critical reaction in the synthesis of various chemical intermediates. The document details the underlying principles of electrophilic aromatic substitution as applied to this specific substrate, explores the regioselectivity of the reaction, and presents detailed experimental protocols. Quantitative data on reaction conditions and product distributions are summarized, and spectroscopic data for the identification of the resulting isomers are provided. Furthermore, this guide employs Graphviz visualizations to illustrate the reaction pathways and logical relationships governing the substitution patterns, offering a clear and concise resource for professionals in the fields of chemical research and drug development.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for the synthesis of a wide array of chemical derivatives, including amines, which are pivotal in the pharmaceutical and materials science industries. 1,2,3-trichlorobenzene presents a unique substrate for nitration due to the presence of three deactivating, yet ortho-, para-directing chlorine substituents. Understanding the mechanism and regioselectivity of its nitration is crucial for controlling the synthesis of specific nitroaromatic isomers, which are valuable building blocks in the development of novel therapeutic agents and other fine chemicals.

This guide will delve into the core aspects of the nitration of 1,2,3-trichlorobenzene, providing a detailed examination of the reaction mechanism, factors influencing product distribution, and practical experimental procedures.

The Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 1,2,3-trichlorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps of this mechanism are the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion then attacks the π-electron system of the 1,2,3-trichlorobenzene ring. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The chlorine atoms, being electronegative, withdraw electron density from the ring, thus deactivating it towards electrophilic attack compared to benzene. However, their lone pairs of electrons can participate in resonance, which helps to stabilize the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions relative to the chlorine atoms.

Regioselectivity in the Mononitration of 1,2,3-Trichlorobenzene

The directing effects of the three chlorine atoms on the 1,2,3-trichlorobenzene ring govern the position of the incoming nitro group. While chlorine is a deactivating group, it is also an ortho-, para-director. In 1,2,3-trichlorobenzene, there are three possible positions for mononitration: C4, C5, and C6.

-

Position 4 (and 6): These positions are ortho to one chlorine atom and meta to the other two.

-

Position 5: This position is para to one chlorine atom and ortho to the other two.

Considering the directing effects, substitution is favored at the positions that are ortho or para to the chlorine atoms. Steric hindrance also plays a significant role. The C6 position is sterically hindered by the two adjacent chlorine atoms at C1 and C2, making substitution at this position less likely.

Therefore, the primary mononitration products are expected to be 1,2,3-trichloro-4-nitrobenzene and 1,2,3-trichloro-5-nitrobenzene . The distribution of these isomers is influenced by a combination of electronic and steric factors.

Experimental Protocols

The following section outlines a general experimental protocol for the mononitration of 1,2,3-trichlorobenzene. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment, as concentrated acids and chlorinated aromatic compounds are hazardous.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,3-Trichlorobenzene | 99% | Sigma-Aldrich |

| Concentrated Nitric Acid (68-70%) | ACS Reagent | Fisher Scientific |

| Concentrated Sulfuric Acid (95-98%) | ACS Reagent | VWR |

| Dichloromethane | ACS Reagent | EMD Millipore |

| Sodium Bicarbonate | ACS Reagent | J.T. Baker |

| Anhydrous Magnesium Sulfate | ACS Reagent | Acros Organics |

Procedure for Mononitration

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice-water bath. Slowly add concentrated nitric acid (e.g., 10 mL) dropwise to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Nitration Reaction: Dissolve 1,2,3-trichlorobenzene (e.g., 5 g) in a suitable solvent like dichloromethane in a separate flask. Cool this solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture to the solution of 1,2,3-trichlorobenzene dropwise over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer successively with cold water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

-

Isomer Separation: The isomeric products can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

The distribution of mononitro isomers is highly dependent on the reaction conditions, including the ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time. While specific quantitative data for the mononitration of 1,2,3-trichlorobenzene is not extensively reported in readily available literature, studies on the nitration of dichlorobenzenes provide insights into the expected regioselectivity. For instance, the nitration of o-dichlorobenzene yields a mixture of 3,4- and 4,5-dichloronitrobenzene, with the former being the major product. This suggests that in the case of 1,2,3-trichlorobenzene, substitution at the C4 position to yield 1,2,3-trichloro-4-nitrobenzene is likely to be the major pathway due to a combination of electronic and steric factors.

Further dinitration can occur under more forcing conditions to yield 1,2,3-trichloro-4,6-dinitrobenzene.

| Reaction Parameter | Condition | Expected Outcome |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Formation of NO₂⁺ |

| Temperature | 0-10 °C | Favors mononitration |

| Reaction Time | 1-3 hours | Completion of mononitration |

| Substrate:Acid Ratio | Stoichiometric or slight excess of acid | Controls the extent of nitration |

Spectroscopic Characterization of Products

The identification and quantification of the nitrated products are typically achieved using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the isomeric products and identifying them based on their mass spectra. The molecular ion peak (M⁺) for the mononitrated 1,2,3-trichlorobenzene isomers will be observed at m/z 225 (for ³⁵Cl) and will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the nitrated isomers. The chemical shifts and coupling constants of the aromatic protons and carbons provide definitive information about the substitution pattern.

Expected ¹H NMR Spectral Data (in CDCl₃, estimated):

| Compound | Aromatic Protons | Chemical Shift (ppm) |

| 1,2,3-Trichloro-4-nitrobenzene | H-5, H-6 | ~7.6-7.8 (d), ~7.4-7.6 (d) |

| 1,2,3-Trichloro-5-nitrobenzene | H-4, H-6 | ~7.8-8.0 (s), ~7.5-7.7 (s) |

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):

| Compound | Aromatic Carbons |

| 1,2,3-Trichloro-4-nitrobenzene | 6 distinct signals |

| 1,2,3-Trichloro-5-nitrobenzene | 6 distinct signals |

Conclusion

The nitration of 1,2,3-trichlorobenzene is a classic example of electrophilic aromatic substitution on a deactivated and polysubstituted benzene ring. The regioselectivity of the reaction is primarily governed by the ortho-, para-directing effect of the chlorine atoms, with steric hindrance playing a crucial role in determining the final product distribution. The formation of 1,2,3-trichloro-4-nitrobenzene is expected to be the major mononitration pathway. This technical guide provides a foundational understanding of the reaction mechanism and practical guidance for its execution and analysis, serving as a valuable resource for chemists engaged in the synthesis of complex aromatic compounds for various applications, including drug discovery and development. Further research to precisely quantify the isomer distribution under various reaction conditions would be beneficial for optimizing the selective synthesis of desired isomers.

An In-depth Technical Guide to the Isomers of Trichloronitrobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical isomers and their distinct properties is fundamental. This guide provides a detailed examination of the six isomers of trichloronitrobenzene, covering their physical and chemical properties, synthesis, and analytical protocols. Trichloronitrobenzene isomers are notable for their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Core Properties and Identification

Trichloronitrobenzene (C₆H₂Cl₃NO₂) is an aromatic compound with a molecular weight of approximately 226.44 g/mol . The six constitutional isomers are distinguished by the arrangement of the three chlorine atoms and one nitro group on the benzene ring. These isomers are typically white to yellow crystalline solids and are generally insoluble in water.[1][2][3][4][5][6] Their reactivity is characterized by incompatibility with strong bases and strong oxidizing agents.[1][5][6]

A summary of the key physical and chemical properties for each isomer is presented below for clear comparison.

| Property | 2,3,4-Trichloronitrobenzene | 2,4,5-Trichloronitrobenzene | 2,4,6-Trichloronitrobenzene | 3,4,5-Trichloronitrobenzene | 2,3,5-Trichloronitrobenzene | 2,3,6-Trichloronitrobenzene |

| CAS Number | 17700-09-3[7] | 89-69-0[2] | 18708-70-8[6] | 20098-48-0[3] | 20098-47-9 | 13539-44-3 |

| Appearance | White to light yellow crystal powder or needles.[1][5] | Yellow crystalline solid, prisms, or needles.[2][8] | Needles in alcohol or light beige crystals.[6][9] | White to light yellow crystal powder or pale-yellow crystals.[3][4] | - | - |

| Melting Point | 53-56 °C[1][5] | 55-58 °C[2] | 70-72 °C[10][11] | 68-71 °C[4][12] | - | - |

| Boiling Point | 296.2 °C (Predicted)[5] | 297-298 °C[2] | 303.2 °C (Predicted)[10] | 284.1 °C[3] | - | - |

| Density (g/cm³) | ~1.72 (estimate)[1] | 1.79 at 23 °C[8] | ~1.65-1.7[10][13] | 1.651[3] | - | - |

| Water Solubility | Insoluble[1][5] | Insoluble[2][8] | Insoluble[6][9] | Insoluble[4][14] | - | - |

| Flash Point | >110 °C[1] | >110 °C[8] | 137.2 °C[10] | Data unavailable[4] | - | - |

Synthesis and Industrial Relevance

The primary application of trichloronitrobenzene isomers lies in their function as intermediates in chemical synthesis. For instance, this compound is a key starting material for producing third-generation quinolone antibacterial drugs like Lomefloxacin and Ofloxacin, as well as the herbicide Aclonifen.[1][5] Similarly, 2,4,5-Trichloronitrobenzene is utilized in the manufacturing of various agrochemicals, dyes (including acid, azo, and reactive dyes), and as an intermediate for pharmaceuticals such as antihistamines and antifungal agents.[2] 3,4,5-Trichloronitrobenzene serves as a reagent in the synthesis of INT131, a molecule that regulates insulin sensitivity, and in the creation of thyroid hormone receptor β selective ligands.[4][12]

A general method for synthesizing these isomers involves the nitration of the corresponding trichlorobenzene.

Experimental Protocols

General Synthesis of a Trichloronitrobenzene Isomer (e.g., 2,4,5-Trichloronitrobenzene)

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

1,2,4-Trichlorobenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice water

-

Reactor vessel with stirring and temperature control

Procedure:

-

Add 1,2,4-trichlorobenzene to the reactor.

-

Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the mixed acid to the reactor at room temperature while stirring.

-

After the addition is complete, heat the reaction mixture to 50°C and maintain for 2 hours.[15]

-

After the reaction, pour the mixture into a large volume of ice water.

-

Allow the mixture to stand, which will cause the product to precipitate.

-

Filter the precipitate to obtain 2,4,5-trichloronitrobenzene.[15]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective technique for the separation and identification of trichloronitrobenzene isomers in a sample.

Instrumentation:

-

Gas chromatograph with an appropriate capillary column (e.g., non-polar)

-

Mass spectrometer detector

Procedure:

-

Sample Preparation: Dissolve the sample containing the trichloronitrobenzene isomers in a suitable organic solvent (e.g., hexane or dichloromethane). If analyzing a complex matrix like soil or biological tissue, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analytes.[16]

-

Injection: Inject a small volume of the prepared sample into the GC inlet.

-

Separation: The isomers are separated based on their boiling points and interaction with the stationary phase of the GC column as they are carried by an inert gas.

-

Detection and Identification: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for positive identification.[7][8][9][14]

Biological and Toxicological Significance

Exposure to trichloronitrobenzene compounds can pose health risks. They are known to be irritants to the eyes and skin.[8][14] A significant toxicological concern is that absorption into the body can lead to the formation of methemoglobin, which, in sufficient concentrations, can cause cyanosis (a bluish discoloration of the skin due to poor oxygen circulation).[6][8][9][14] Some isomers, such as 2,4,5-trichloronitrobenzene, are considered potentially carcinogenic.[2] Due to these hazards, handling these compounds requires stringent safety measures, including the use of protective clothing and gloves, and ensuring adequate ventilation to avoid inhalation.[2]

Logical Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of trichloronitrobenzene isomers from a sample matrix.

Caption: A generalized workflow for the analysis of trichloronitrobenzene isomers.

References

- 1. This compound | 17700-09-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4,5-Trichloronitrobenzene | 20098-48-0 [chemicalbook.com]

- 5. This compound CAS#: 17700-09-3 [m.chemicalbook.com]

- 6. 2,4,6-TRICHLORONITROBENZENE | 18708-70-8 [chemicalbook.com]

- 7. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. parchem.com [parchem.com]

- 12. 3,4,5-Trichloronitrobenzene CAS#: 20098-48-0 [m.chemicalbook.com]

- 13. 2,4,6-TRICHLORNITROBENZENE | CAS#:18708-70-8 | Chemsrc [chemsrc.com]

- 14. 3,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Reactivity Profile of 2,3,4-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,4-trichloronitrobenzene. Emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics, and agrochemicals. The document details experimental protocols for its preparation and subsequent functionalization via nucleophilic aromatic substitution, supported by quantitative data and spectroscopic information. Reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as white to light yellow needles or a fluffy powder.[1][2] It is a crucial starting material for the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin, and the herbicide Aclonifen.[3] Its physical and chemical properties are summarized in Table 1. The compound is insoluble in water and is incompatible with strong bases and strong oxidizing agents.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₃NO₂ | [4] |

| Molecular Weight | 226.44 g/mol | [4] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.7193 (Rough Estimate) | [2] |

| Water Solubility | 26.04 mg/L at 20 °C | [2] |

| CAS Number | 17700-09-3 | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Key data from ¹H NMR and Mass Spectrometry are presented below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.68 (d, J=8.8 Hz, 1H), 7.56 (d, J=8.8 Hz, 1H) | |

| Mass Spectrometry | Molecular Ion (m/z): 225 (base peak), 227 (96.3%), 229 (31.4%) |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 1,2,3-trichlorobenzene.

Reaction Scheme: Nitration of 1,2,3-Trichlorobenzene

Caption: Synthesis of this compound.

Experimental Protocol: Microchannel Nitration

A method for the preparation of this compound via microchannel nitration has been reported, offering high yield and purity.[5] A batch process for this reaction has a reported yield of 86%.[6]

Materials:

-

1,2,3-Trichlorobenzene

-

Concentrated Nitric Acid (95-98%)

-

Concentrated Sulfuric Acid (98%)

-

Microchannel continuous flow reactor with preheating and reaction modules

-

Advection pumps

-

Collecting tank

-

Organic and inorganic storage tanks

Procedure:

-

Prepare a mixed acid solution with a molar ratio of concentrated nitric acid to concentrated sulfuric acid between 1:1.0 and 1:6.0.[5]

-

Separately feed the 1,2,3-trichlorobenzene and the mixed acid into the preheating module of the microchannel reactor using advection pumps. The preheating temperature is maintained at 60-80 °C.[5]

-

The preheated streams are then introduced into the reaction module, where the reaction temperature is maintained at 60-80 °C. The reaction time is typically between 60 and 130 seconds.[5]

-

The reactant mixture flows from the reactor into a collecting tank and is cooled.

-

The mixture is stirred uniformly and then allowed to stand for phase separation.

-

The organic and inorganic layers are separated and transferred to their respective storage tanks. The mixed acid in the inorganic layer can be recycled after water removal.[5]

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions relative to the nitro group. The chlorine atom at the meta position (C3) is significantly less reactive.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is key to the regioselectivity of the reaction.

Caption: SNAr Mechanism on this compound.

Regioselectivity

The attack of a nucleophile at the C2 or C4 position allows for the delocalization of the negative charge in the Meisenheimer complex onto the nitro group, which provides significant stabilization. In contrast, attack at the C3 position does not allow for such resonance stabilization, making this pathway energetically unfavorable. Consequently, nucleophilic substitution occurs preferentially at the C2 and C4 positions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a general representation and may require optimization for specific amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the base (1.5-2 equivalents) and the amine nucleophile (1.2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Development: Synthesis of Lomefloxacin

This compound is a key precursor in the synthesis of Lomefloxacin, a fluoroquinolone antibiotic.[2][3] The biological activity of Lomefloxacin provides an important context for the utility of its precursor.

Mechanism of Action of Lomefloxacin

Lomefloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][8] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, Lomefloxacin induces double-stranded breaks in the bacterial DNA, leading to cell death.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 17700-09-3 [m.chemicalbook.com]

- 3. This compound | 17700-09-3 [chemicalbook.com]

- 4. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114805078B - A method for preparing this compound by microchannel nitration reaction - Google Patents [patents.google.com]

- 6. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]

- 9. What is the mechanism of Lomefloxacin Aspartate? [synapse.patsnap.com]

- 10. What is Lomefloxacin used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Safe Handling of 2,3,4-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,4-trichloronitrobenzene, a chemical intermediate that requires careful management in a laboratory setting. The following sections detail the toxicological profile, personal protective equipment, emergency procedures, and proper handling and storage of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Source: PubChem[3]

Toxicological Data

The primary health concern associated with this compound is its acute toxicity upon ingestion, dermal contact, and inhalation.[1][2] A known adverse effect of similar nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Value |

| Oral | Rat | LD50 = 2300 mg/kg |

Source: Fisher Scientific Safety Data Sheet[1]

Experimental Protocols